tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18602224
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)5-12(4,6-13)7-14/h5-6,8-9H2,1-4H3 |
| Standard InChI Key | ASZQEDNUMGNLFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C#N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, reflects its spirocyclic structure. The core consists of a 2-azaspiro[3.3]heptane system, where an azetidine ring (a four-membered nitrogen-containing cycle) is fused to a cyclobutane ring via a shared spiro carbon atom. The 6-position of the spiro system is substituted with both a cyano (-CN) and a methyl (-CH₃) group, while the nitrogen atom is protected by a Boc group (tert-butoxycarbonyl).
Key Structural Features:
-
Spiro Junction: The shared carbon atom between the azetidine and cyclobutane rings imposes significant steric strain, influencing reactivity and conformational flexibility .
-
Functional Groups: The cyano group offers a site for nucleophilic additions or reductions, while the Boc group enables selective deprotection for further nitrogen functionalization .
Synthesis and Manufacturing
Established Synthetic Routes
The synthesis of tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically proceeds via multi-step sequences starting from simpler azaspiro[3.3]heptane precursors. Two principal methodologies emerge from the literature:
Route 1: Reductive Amination and Cyclization
A patent (CN102442934A) outlines a five-step synthesis starting from compound (14), involving:
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces a ketone intermediate to an alcohol.
-
Protection: Tosyl (Ts) protection of the amine under basic conditions.
-
Ring Closure: Reaction with o-nitrobenzenesulfonamide in the presence of potassium carbonate forms the spirocyclic core .
-
Deprotection: Thiophenol-mediated removal of the Ts group.
-
Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) .
This route achieves a total yield of 41%, with mild reaction conditions favoring scalability .
Comparative Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | Compound (14) | 6-Oxo derivative |
| Key Steps | Reduction, Ts protection, cyclization | Enolate formation, cyanation |
| Total Yield | 41% | 55–72% |
| Scalability | High (patent focus) | Moderate |
Route 1, while lower-yielding, benefits from operational simplicity, whereas Route 2 offers higher yields but requires specialized enolate chemistry .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s spirocyclic framework and functional groups make it a valuable precursor for drug discovery. Examples include:
-
Kinase Inhibitors: The azetidine ring mimics bioactive conformations of piperidine derivatives, enabling selective kinase binding .
-
Protease Inhibitors: Cyano groups can act as electrophilic warheads in covalent inhibitors, targeting viral or bacterial proteases.
Materials Science
In polymer chemistry, the spiro structure imparts rigidity, enhancing thermal stability in high-performance materials. The Boc group’s labile nature allows post-polymerization modifications, enabling tailored material properties.
Future Perspectives
Methodological Innovations
Advances in flow chemistry and catalytic asymmetric synthesis could streamline production. For example, enantioselective spirocyclization catalysts might enable access to chiral variants of the compound, expanding its utility in drug development .
Expanding Applications
Ongoing research explores its use in:
-
Bioorthogonal Chemistry: The cyano group’s reactivity could anchor click chemistry tags for bioconjugation.
-
Metal-Organic Frameworks (MOFs): Spirocyclic linkers may enhance MOF porosity for gas storage applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume